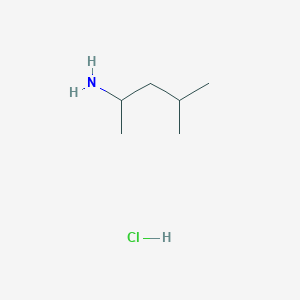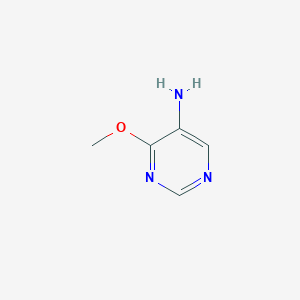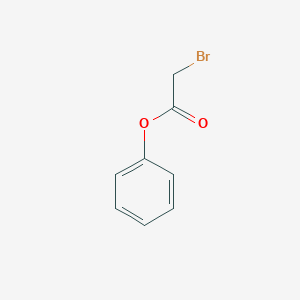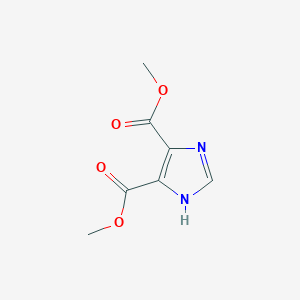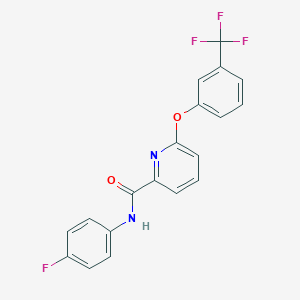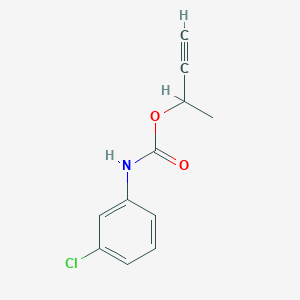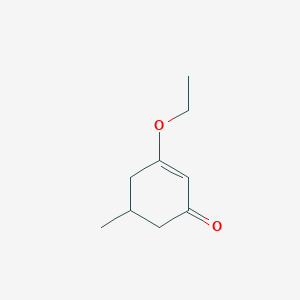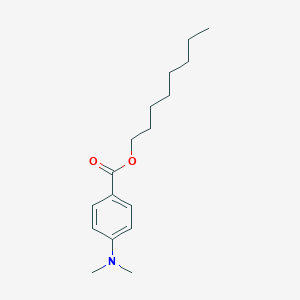
13-Hydroxytetradecanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
13-Hydroxytetradecanoic acid (13-HODE) is a monounsaturated fatty acid that is produced by the oxidation of linoleic acid. It is a bioactive lipid mediator that has been implicated in various physiological and pathological processes. 13-HODE has been shown to have anti-inflammatory, anti-tumor, and anti-atherosclerotic effects.
Aplicaciones Científicas De Investigación
1. Analytical Chemistry: Lipopolysaccharide Determination
13-Hydroxytetradecanoic acid is utilized as a chemical marker in the determination of lipopolysaccharides. This application involves gas chromatography-mass spectrometry for analyzing lipopolysaccharide 3-hydroxy fatty acids, where the acid acts as a key component for detection and characterization in various environments (Mielniczuk et al., 1992).
2. Organic Synthesis: Method Development
Significant efforts have been made in synthesizing 13-Hydroxytetradecanoic acid, with methods achieving overall yields up to 52.48%. These methods have practical implications for industrial production and have been refined to avoid generating harmful byproducts (Yang Lirong, 2007).
3. Biomedical Research: Antifungal Properties
13-Hydroxytetradecanoic acid, derived from Lactobacillus plantarum, demonstrates antifungal properties. Its ability to inhibit different molds and yeasts at concentrations between 10 and 100 μg ml−1 positions it as a potential antifungal agent in various biomedical applications (Sjögren et al., 2003).
4. Lipid A Component Study in Bacteria
L-2-Hydroxytetradecanoic acid, closely related to 13-Hydroxytetradecanoic acid, has been identified as a minor constituent of lipid A in Salmonella lipopolysaccharides. Its presence and distribution in various enterobacterial lipopolysaccharides are significant for bacterial taxonomic studies (Bryn & Rietschel, 1978).
5. Chemical Engineering: Fungal Peroxygenase Synthesis
Recent advancements in chemical engineering have led to the use of fungal peroxygenase for the selective synthesis of 13-Hydroxytetradecanoic acid. This innovative approach highlights the potential of biocatalysts in industrial applications for producing hydroxy fatty acids with high regioselectivity and enantioselectivity (De Santos et al., 2022).
6. Materials Science: Polymerizable Surfactants
Biobased ω-hydroxytetradecanoic acid, a derivative of 13-Hydroxytetradecanoic acid, is used to create polymerizable surfactants with distinct physical properties. These surfactants have applications in emulsion polymerization, providing insights into the development of biobased materials (Hu et al., 2014).
Propiedades
Número CAS |
17278-73-8 |
|---|---|
Nombre del producto |
13-Hydroxytetradecanoic acid |
Fórmula molecular |
C14H28O3 |
Peso molecular |
244.37 g/mol |
Nombre IUPAC |
13-hydroxytetradecanoic acid |
InChI |
InChI=1S/C14H28O3/c1-13(15)11-9-7-5-3-2-4-6-8-10-12-14(16)17/h13,15H,2-12H2,1H3,(H,16,17) |
Clave InChI |
KNFJWKJXKURGQU-UHFFFAOYSA-N |
SMILES |
CC(CCCCCCCCCCCC(=O)O)O |
SMILES canónico |
CC(CCCCCCCCCCCC(=O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



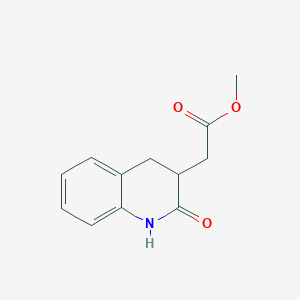
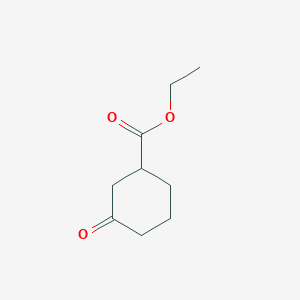
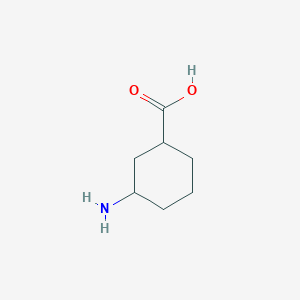
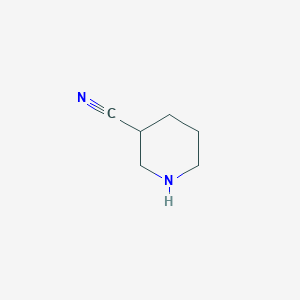
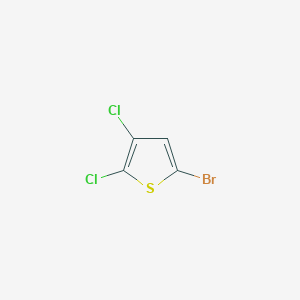
![(3R,4S)-1-Benzoyl-4-phenyl-3-[(triethylsilyl)oxy]-2-azetidinone](/img/structure/B105185.png)
